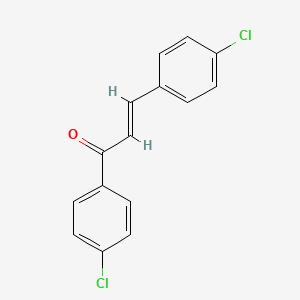

4,4'-Dichlorochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEMCRBNZSLQCQ-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-59-4 | |

| Record name | 19672-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dichlorochalcone: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Dichlorochalcone, a halogenated derivative of the chalcone scaffold. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The inclusion of chlorine atoms on both phenyl rings, as in this compound, can significantly modulate the compound's physicochemical properties and biological efficacy.

This document details the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores its known biological activities and the associated molecular pathways, providing detailed experimental protocols for its synthesis and biological evaluation.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound. Its identity and key physicochemical properties are summarized in the tables below, providing essential data for experimental design and interpretation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one[1] |

| Synonyms | 4,4'-Dichloro chalcone, 1,3-Bis(4-chlorophenyl)propenone |

| CAS Number | 19672-59-4 |

| Chemical Formula | C₁₅H₁₀Cl₂O[1] |

| Molecular Weight | 277.15 g/mol [1] |

| InChI Key | YMEMCRBNZSLQCQ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Pale yellow to yellow crystalline powder |

| Melting Point | 153-161 °C |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; limited solubility in water. |

| Appearance | Yellowish-white solid[2][3] |

Synthesis and Spectroscopic Characterization

The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a benzaldehyde. For this compound, this involves the reaction of 4-chloroacetophenone with 4-chlorobenzaldehyde.

Synthesis Workflow

The general workflow for the synthesis of this compound via Claisen-Schmidt condensation is depicted below.

Representative Synthesis Protocol

A detailed experimental protocol for the synthesis of chalcones, adaptable for this compound, is provided in Section 4.1.

Spectroscopic Data

The structural integrity of synthesized this compound is confirmed through various spectroscopic methods. Key data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | δ (ppm) in CDCl₃: - ~7.9-8.1 (d, 2H): Protons ortho to the carbonyl group.- ~7.7-7.8 (d, 1H, J ≈ 15-16 Hz): Vinylic proton (H-β).- ~7.4-7.6 (m, 5H): Aromatic protons and vinylic proton (H-α). |

| ¹³C NMR | δ (ppm) in CDCl₃: - ~189-191: Carbonyl carbon (C=O).- ~143-145: Vinylic carbon (C-β).- ~121-140: Aromatic and vinylic carbons. |

| FT-IR | ν (cm⁻¹): - ~1650-1670: C=O stretching (α,β-unsaturated ketone).[4]- ~1580-1600: C=C aromatic stretching.[5]- ~970-990: Trans C=C bending.- ~740-760: C-Cl stretching.[5] |

| Mass Spec. (EI) | m/z: - 276/278/280 [M]⁺: Molecular ion peak cluster due to chlorine isotopes.- 241/243: [M-Cl]⁺- 139/141: [Cl-C₆H₄-CO]⁺ (base peak).- 111/113: [Cl-C₆H₄]⁺ |

Biological Activity and Mechanisms of Action

Chalcones are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Halogenation, particularly with chlorine, often enhances these properties.

Anticancer Activity

Chlorinated chalcones have demonstrated significant cytotoxic potential against various cancer cell lines. The primary mechanism is often the induction of apoptosis (programmed cell death). Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspase enzymes.

The following diagram illustrates a generalized pathway for chalcone-induced apoptosis, a mechanism likely employed by this compound.

Anti-inflammatory Activity

Inflammation is a critical process in many diseases, including cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, regulate the expression of pro-inflammatory mediators. Chalcones have been shown to inhibit these pathways, thereby exerting anti-inflammatory effects.

The NF-κB pathway is a primary regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene transcription. The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer and can also influence inflammatory responses. Chalcones are known to interfere with both of these critical pathways.

Key Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of this compound and its evaluation in common biological assays.

Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation reaction.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in 30-40 mL of ethanol with magnetic stirring until a homogenous solution is formed.

-

Catalyst Addition: Cool the mixture in an ice-water bath. Prepare a solution of sodium hydroxide (2.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution over 20-30 minutes, ensuring the temperature remains below 25°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The reaction is typically complete within 2 to 24 hours, often indicated by the formation of a thick precipitate.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice. Acidify the mixture slowly with dilute hydrochloric acid (10% HCl) until it is neutral (pH ~7), which will cause the product to precipitate fully.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Analysis of Apoptosis by Western Blot

Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases, which is a hallmark of apoptosis.

-

Cell Treatment and Lysis: Culture cells and treat them with this compound at a relevant concentration (e.g., near the IC₅₀ value) for a specified time. Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Mix the lysates with Laemmli sample buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a target protein (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in blocking buffer.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.

Conclusion

This compound represents a synthetically accessible and biologically active molecule within the broader chalcone family. Its structure is amenable to straightforward synthesis and characterization using standard laboratory techniques. The presence of chlorine atoms on both aromatic rings is anticipated to enhance its lipophilicity and potential for biological interactions. Based on extensive research on related compounds, this compound is a promising candidate for further investigation as an anticancer and anti-inflammatory agent. Its likely mechanism of action involves the induction of apoptosis and the modulation of critical cellular signaling pathways such as NF-κB and PI3K/Akt. The protocols and data provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related chalcone derivatives.

References

Synthesis of 4,4'-Dichlorochalcone via Claisen-Schmidt condensation

An In-depth Technical Guide to the Synthesis of 4,4'-Dichlorochalcone via Claisen-Schmidt Condensation

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of organic compounds within the flavonoid family, widely found in edible plants.[1] They serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] The core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative that possesses an α-hydrogen.[5][6] The versatility and simplicity of this reaction make it an invaluable tool in medicinal chemistry, allowing for the creation of extensive libraries of chalcone analogues for structure-activity relationship (SAR) studies.[2][5] This guide provides a detailed overview of the synthesis of a specific analogue, this compound, focusing on the experimental protocol, reaction mechanism, and product characterization.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved by the base-catalyzed condensation of 4-chloroacetophenone and 4-chlorobenzaldehyde. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), facilitates the reaction by deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion.[7]

Reaction: 4-Chloroacetophenone + 4-Chlorobenzaldehyde --(NaOH, Ethanol)--> this compound + H₂O

The mechanism proceeds through several key steps:

-

Enolate Formation: The hydroxide ion (from NaOH) removes an acidic α-hydrogen from 4-chloroacetophenone to form a resonance-stabilized enolate.[8]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[8]

-

Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone intermediate.

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the final chalcone product.

Experimental Protocol

This section details two common procedures for the synthesis of this compound: a traditional solvent-based method and a solvent-free grinding method.

Method 1: Solvent-Based Synthesis

This protocol is a standard and widely used method for chalcone synthesis.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 4-Chloroacetophenone | 154.58 |

| 4-Chlorobenzaldehyde | 140.57 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Ethanol (95%) | - |

| Dilute Hydrochloric Acid (HCl) | - |

| Distilled Water | - |

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in a suitable volume of ethanol (e.g., 15-20 mL per 1.0 mmol) with magnetic stirring at room temperature.[1]

-

Base Addition: Prepare a 10% aqueous solution of NaOH. Slowly add this solution drop-wise to the stirred alcoholic mixture of reactants.[5] The formation of a precipitate often indicates product formation.[2]

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature. The required time can range from 4 to 48 hours, depending on substrate reactivity.[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system (e.g., 9:1 or 3:1).[1][9]

-

Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the mixture into a beaker containing ice-cold water.[5]

-

Neutralization: Acidify the mixture by the slow addition of dilute HCl until the solution reaches a neutral pH (~7). This step facilitates the complete precipitation of the crude chalcone product.[1]

-

Filtration: Collect the solid precipitate by suction filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any inorganic salts and unreacted starting materials.[10]

-

Drying: Dry the resulting product in a desiccator or a vacuum oven.[7]

Method 2: Solvent-Free Grinding Synthesis

This method offers a green chemistry approach, reducing solvent waste.[5][10]

Procedure:

-

Grinding: Place equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde into a porcelain mortar.[5]

-

Catalyst Addition: Add one equivalent of solid NaOH pellets.[9]

-

Reaction: Grind the mixture vigorously with a pestle for approximately 10-15 minutes. The solid reactants will typically form a yellow paste as the reaction proceeds.[5][9]

-

Isolation and Purification: Add water to the paste and isolate the crude chalcone by suction filtration. Wash thoroughly with water to remove the catalyst.[9] The crude product is often of sufficient purity for characterization.[5]

Purification and Characterization

Purification of the crude this compound is essential to obtain a high-purity product for analysis and further use.

Purification Methods:

-

Recrystallization: This is the most common purification technique. The crude product can be recrystallized from 95% ethanol to yield pure crystals.[5][10] The amount of ethanol needed is typically around 5 mL per gram of crude chalcone.[11]

-

Column Chromatography: If recrystallization is ineffective, particularly for oily products or complex mixtures, column chromatography can be employed.[1] A slurry of silica gel with a suitable eluent, such as a mixture of n-hexane and ethyl acetate, is used to separate the product.[7][10]

Characterization Data:

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₅H₁₀Cl₂O[12] |

| Molecular Weight | 277.15 g/mol [12] |

| Appearance | Yellowish-white solid[12] |

| Yield | 58-85% (Varies with method)[7][10] |

| Melting Point | 123 °C (for a similar 2'-hydroxy derivative)[13] |

| IR (KBr, cm⁻¹) | ~1604 (C=O, carbonyl), ~3263 (O-H, if hydroxy-substituted)[7] |

| ¹H-NMR (ppm) | Aromatic protons typically appear in the range of δ 6.70-7.80 |

| Mass Spec (m/z) | 276.01 (M⁺)[12] |

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. jetir.org [jetir.org]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. scribd.com [scribd.com]

Spectroscopic characterization of 4,4'-Dichlorochalcone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Dichlorochalcone, a halogenated chalcone derivative of significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Introduction

This compound, with the chemical formula C₁₅H₁₀Cl₂O, is a synthetic compound belonging to the chalcone family. Chalcones are α,β-unsaturated ketones that serve as precursors for a wide variety of flavonoids and are known to exhibit a broad spectrum of biological activities. The presence of two chlorine atoms on the aromatic rings of this compound significantly influences its electronic properties and, consequently, its chemical reactivity and biological efficacy. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, which is a critical step in any research or development endeavor.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | Doublet | 2H | Protons ortho to the carbonyl group (Ring A) |

| 7.75 | Doublet, J ≈ 15.7 Hz | 1H | H-β |

| 7.65 | Doublet, J ≈ 15.7 Hz | 1H | H-α |

| 7.40 - 7.50 | Multiplet | 6H | Aromatic protons (Ring A and Ring B) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~189 | C=O (Carbonyl) |

| ~143 | C-β |

| ~138 | C-4' (Carbon attached to Cl in Ring B) |

| ~136 | C-4 (Carbon attached to Cl in Ring A) |

| ~135 | C-1' (Carbon in Ring B) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~122 | C-α |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1570 | Medium | C=C stretch (alkene) |

| ~1220 | Strong | C-Cl stretch |

| ~980 | Strong | =C-H bend (trans) |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1][2]

| m/z | Interpretation |

| 276/278/280 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks showing isotopic pattern for two chlorine atoms) |

| 241/243 | [M-Cl]⁺ |

| 139/141 | [C₇H₄ClO]⁺ (Fragment corresponding to the 4-chlorobenzoyl cation) |

| 137/139 | [C₈H₆Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data for similar compounds.

FT-IR Spectroscopy Protocol

Method 1: KBr Pellet

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Mass Spectrometry Protocol (Electron Impact - EI)

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Typical for EI):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Workflow and Relationships

The following diagrams illustrate the overall workflow for the spectroscopic characterization of this compound and the logical relationships between the different spectroscopic techniques.

References

Single Crystal XRD Analysis of 4,4'-Dichlorochalcone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of 4,4'-Dichlorochalcone, a halogenated chalcone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published, in-depth crystallographic data specifically for this compound, this document presents a representative analysis based on the closely related and well-characterized compound, 4-Chlorochalcone. The methodologies, data presentation, and structural insights are detailed to serve as a robust reference for the crystallographic analysis of this class of compounds.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. Their versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have positioned them as privileged scaffolds in drug discovery. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and biological properties of these molecules by altering their electronic distribution, lipophilicity, and intermolecular interactions. This compound, with chlorine atoms on both phenyl rings, is a subject of interest for its potential pharmacological applications. Single-crystal XRD analysis provides definitive, three-dimensional structural information at the atomic level, which is crucial for understanding structure-activity relationships, guiding molecular design, and for solid-state characterization.

Experimental Protocols

A detailed experimental workflow is essential for obtaining high-quality single crystals and subsequent XRD data. The following protocols are representative of the synthesis and crystallographic analysis of chalcone derivatives.

Synthesis and Crystallization of this compound

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-chloroacetophenone and 4-chlorobenzaldehyde in the presence of a base catalyst.

Materials:

-

4-chloroacetophenone

-

4-chlorobenzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH)

-

Distilled water

-

Appropriate glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold distilled water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain single crystals suitable for XRD analysis. Slow evaporation of the solvent at room temperature is recommended for the growth of high-quality crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

High-quality, single crystals of this compound are selected for XRD analysis.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Procedure:

-

A suitable single crystal is carefully selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using an appropriate scan strategy.

-

The collected data are processed, including integration of the reflection intensities, and corrected for Lorentz, polarization, and absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data and Molecular Structure (Representative Data for 4-Chlorochalcone)

The following tables summarize the crystallographic data for 4-Chlorochalcone, which serves as a representative model for this compound.

Crystal Data and Structure Refinement

| Parameter | Value (Representative) |

| Empirical formula | C₁₅H₁₁ClO |

| Formula weight | 242.69 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.934(2) Å |

| b = 10.281(2) Å | |

| c = 11.198(2) Å | |

| α = 90° | |

| β = 108.59(3)° | |

| γ = 90° | |

| Volume | 1192.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.352 Mg/m³ |

| Absorption coefficient | 0.288 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.59 to 27.50° |

| Reflections collected | 5421 |

| Independent reflections | 2731 [R(int) = 0.021] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2731 / 0 / 154 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.124 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(4) | 1.742(2) |

| O(1)-C(7) | 1.231(2) |

| C(7)-C(8) | 1.478(3) |

| C(8)-C(9) | 1.334(3) |

| C(1)-C(6) | 1.385(3) |

| C(10)-C(15) | 1.391(3) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| O(1)-C(7)-C(8) | 120.5(2) |

| C(9)-C(8)-C(7) | 121.1(2) |

| C(8)-C(9)-C(10) | 127.3(2) |

| C(3)-C(4)-Cl(1) | 119.5(2) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the single-crystal XRD analysis process.

Caption: Experimental workflow for single-crystal XRD analysis.

Conclusion

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous structural elucidation of novel compounds like this compound. This guide outlines the essential experimental protocols and data analysis steps involved in such an investigation. The provided representative crystallographic data for 4-Chlorochalcone highlights the key structural parameters that can be obtained. A thorough understanding of the three-dimensional molecular architecture is fundamental for the rational design of new chalcone-based therapeutic agents and advanced materials. Further studies to obtain and publish the specific crystal structure of this compound are encouraged to build upon the foundational knowledge of this important class of molecules.

Physical and chemical properties of 4,4'-Dichlorochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorochalcone is a synthetic derivative of chalcone, a class of organic compounds belonging to the flavonoid family. Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized for their diverse pharmacological activities. The presence of chlorine atoms at the 4 and 4' positions of the phenyl rings in this compound significantly influences its physicochemical properties and biological activity, making it a compound of interest for research in medicinal chemistry and drug development. This technical guide provides a detailed overview of the core physical and chemical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its potential biological effects based on the known activities of the broader chalcone class.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, formulation, and application in a laboratory setting.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow to yellow crystals or crystalline powder | [1][2] |

| Molecular Formula | C₁₅H₁₀Cl₂O | [2] |

| Molecular Weight | 277.14 g/mol | |

| Melting Point | 153-161 °C | [2] |

| Boiling Point | Not available (Estimated for 4-Chlorochalcone: 386.8 °C at 760 mmHg) | [3] |

| Solubility | Generally soluble in organic solvents such as ethanol and dimethylformamide (DMSO); low solubility in water. Quantitative data not readily available. | [4][5] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | [2] |

| CAS Number | 19672-59-4 | [2] |

| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | N/A |

| InChI | InChI=1S/C15H10Cl2O/c16-13-6-2-11(3-7-13)10-9-12-4-8-14(17)5-1-12/h1-10H/b10-9+ | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its preparation and quality control.

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

-

4-Chloroacetophenone

-

4-Chlorobenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and 4-chlorobenzaldehyde in an appropriate volume of ethanol with stirring.

-

Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add a concentrated aqueous solution of NaOH or KOH dropwise to the flask.

-

Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization and Isolation: Acidify the mixture with dilute HCl to neutralize the excess base, which will precipitate the crude this compound.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Techniques

Objective: To confirm the chemical structure of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features:

-

Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two substituted phenyl rings.

-

Two doublets in the olefinic region (typically δ 6.5-8.0 ppm) for the α and β protons of the enone system, with a coupling constant characteristic of a trans configuration (typically 12-18 Hz).

Objective: To identify the functional groups present in this compound.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, the spectrum can be recorded as a mull (e.g., Nujol) or from a thin film deposited from a volatile solvent.

Data Acquisition:

-

Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.

-

Bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ due to C=C stretching vibrations of the aromatic rings.

-

A band around 970-990 cm⁻¹ for the out-of-plane C-H bending of the trans-disubstituted double bond.

-

C-Cl stretching vibrations, typically in the fingerprint region.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method:

-

Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results:

-

The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (276.01 for the most abundant isotopes).

-

Characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Fragmentation peaks corresponding to the loss of specific groups from the molecule.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of chalcones is known to exhibit significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects. These activities are often attributed to their interaction with various cellular signaling pathways.

Apoptosis Induction

Chalcones are well-documented inducers of apoptosis (programmed cell death) in various cancer cell lines[6][7]. The underlying mechanisms often involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. 4-氯查耳酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Biological Significance of 4,4'-Dichlorochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are a significant class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Among the myriad of chalcone derivatives, 4,4'-Dichlorochalcone has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthesis protocols, and an exploration of its reported biological activities, with a focus on its anticancer and antimicrobial effects. The document further delves into the potential mechanisms of action and associated signaling pathways, presenting a valuable resource for researchers in medicinal chemistry and drug discovery.

Compound Profile: this compound

This compound is a synthetic derivative of the parent chalcone structure, featuring a chlorine atom on the para-position of both aromatic rings. This substitution significantly influences the compound's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19672-59-4 |

| Molecular Formula | C₁₅H₁₀Cl₂O |

| Molecular Weight | 277.15 g/mol |

| IUPAC Name | 1,3-bis(4-chlorophenyl)prop-2-en-1-one |

| Synonyms | trans-4,4'-Dichlorochalcone, 4-Chlorostyryl 4-chlorophenyl ketone |

| Physical State | Solid |

Synthesis of this compound

The most prevalent method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-chlorobenzaldehyde

-

4-chloroacetophenone

-

Ethanol (or Methanol)

-

Sodium hydroxide (NaOH) solution (e.g., 10-40% aqueous solution)

-

Stirring apparatus (magnetic stirrer)

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-chlorobenzaldehyde and 4-chloroacetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Base Addition: While stirring, slowly add the sodium hydroxide solution dropwise to the reaction mixture. The addition is typically performed at room temperature or in an ice bath to control the reaction temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific conditions.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, pour the mixture into crushed ice or cold water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining base and other water-soluble impurities.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure product.[4]

Caption: Workflow for the synthesis of this compound.

Biological Activities and Experimental Protocols

Chalcones are known to exhibit a wide range of biological activities, and the introduction of halogen atoms can enhance their potency.[5]

Anticancer Activity

Chlorinated chalcones have demonstrated significant antiproliferative activity against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and modulation of cellular signaling pathways.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Materials:

-

Cancer cell lines (e.g., breast cancer cell lines MCF-7, MDA-MB-231)[5][6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Reported Anticancer Activity of Chlorinated Chalcones

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Chlorochalcone derivative | MCF-7 | Not specified | 48 | [5] |

| Chlorochalcone derivative | MDA-MB-231 | Not specified | 48 | [6] |

| 2',4'-Dichloro-chalcone | Fusarium tricinctum | 1 µM (inhibitory concentration) | Not applicable | [8] |

Note: Specific IC₅₀ values for this compound were not explicitly detailed in the provided search results, the table reflects general findings for chlorinated chalcones.

Antimicrobial Activity

Chalcone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[9][10]

This method is commonly used to evaluate the antimicrobial activity of a compound.[9][10]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)[10]

-

Nutrient agar or other suitable agar medium

-

Sterile petri dishes

-

This compound stock solution (dissolved in DMSO)

-

Positive control (standard antibiotic) and negative control (DMSO)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

-

Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

-

Compound Addition: Add a specific volume of the this compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

The biological activities of chalcones are attributed to their ability to interact with various cellular targets and modulate key signaling pathways. For anticancer activity, proposed mechanisms include the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis, and the disruption of mitochondrial function.[5]

Caption: Potential mechanism of anticancer action for chlorinated chalcones.

While the precise signaling pathways affected by this compound are still under investigation, studies on the broader chalcone class suggest potential involvement of pathways such as the NF-κB and MAPK signaling cascades, which are crucial in regulating inflammation, cell proliferation, and survival.[11] Further research is necessary to elucidate the specific molecular targets and signaling networks modulated by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of analogs for structure-activity relationship studies. The available data indicates its potential as an anticancer and antimicrobial agent, likely mediated through the induction of apoptosis and disruption of cellular signaling. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of the current understanding of this compound, thereby facilitating further investigation into its therapeutic potential.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. nveo.org [nveo.org]

- 11. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4,4'-Dichlorochalcone: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4,4'-Dichlorochalcone, a compound of significant interest to researchers, scientists, and drug development professionals. Understanding these fundamental physicochemical properties is paramount for advancing research and developing robust formulations. This document offers a compilation of available data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding.

Solubility Profile of this compound

The solubility of this compound, a critical parameter for its handling and application in various experimental and formulation settings, has been investigated. While specific quantitative data for this compound is not extensively available in the public domain, qualitative assessments and data from structurally similar chalcones provide valuable insights.

This compound is generally characterized as having low solubility in aqueous solutions due to its hydrophobic nature.[1] It exhibits good solubility in various organic solvents.

Table 1: Quantitative Solubility Data of this compound in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | Data not available | Reported to be soluble.[1] |

| Acetone | C₃H₆O | 58.08 | 25 | Data not available | Data not available | Reported to be soluble.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 78.13 | 25 | Data not available | Data not available | Reported to be soluble. |

| Chloroform | CHCl₃ | 119.38 | 25 | Data not available | Data not available | Chalcones are generally soluble in chlorinated solvents. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Data not available | Data not available | Chalcones are generally soluble in chlorinated solvents.[2] |

| Water | H₂O | 18.02 | 25 | Low | Low | Considered to have limited solubility due to its hydrophobic structure.[1] |

Note: The absence of specific quantitative data highlights an area for future research. The provided information is based on qualitative reports and general characteristics of chalcone derivatives.

Stability Profile of this compound

Table 2: Summary of Potential Stability Liabilities of this compound

| Stress Condition | Potential for Degradation | Likely Degradation Pathway |

| Hydrolytic | ||

| Acidic (e.g., 0.1 M HCl) | Susceptible | Hydrolysis of the α,β-unsaturated ketone. |

| Neutral (e.g., Water) | Generally stable | Minimal degradation expected. |

| Basic (e.g., 0.1 M NaOH) | Highly Susceptible | Retro-aldol condensation or other base-catalyzed reactions. |

| Oxidative (e.g., 3% H₂O₂) | Susceptible | Oxidation of the double bond or aromatic rings. |

| Photolytic (e.g., UV/Vis light) | Susceptible | Isomerization of the trans double bond, cyclization, or photodegradation. |

| Thermal (Dry Heat) | Susceptible at elevated temperatures | Decomposition, polymerization, or other thermal degradation reactions. |

Experimental Protocols

Detailed and validated experimental protocols are fundamental for obtaining reliable and reproducible data. The following sections provide comprehensive methodologies for determining the solubility and assessing the stability of this compound.

Solubility Determination: Gravimetric Method

This protocol outlines a reliable gravimetric method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with airtight seals

-

Syringe filters (0.45 µm)

-

Pre-weighed glass vials for evaporation

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 4 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry glass vial.

-

Solvent Evaporation: Place the vial containing the saturated solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the chalcone until the solvent has completely evaporated and a constant weight of the residue is achieved.

-

Calculation:

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Determine the volume of the solvent from the initial measurement.

-

Calculate the solubility in mg/mL.

-

Stability Assessment: Forced Degradation Studies

This protocol describes a systematic approach to performing forced degradation studies on this compound to identify potential degradation products and pathways, as recommended by ICH guidelines.[3][4][5]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Calibrated pH meter

-

Photostability chamber

-

Temperature-controlled oven

-

Validated stability-indicating HPLC method

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at room temperature for a defined period, monitoring for degradation.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for a defined period.

-

At each time point, withdraw a sample and dilute with the mobile phase.

-

-

Photostability:

-

Expose a solution of this compound in a transparent container to a calibrated light source (e.g., ICH option 1 or 2) in a photostability chamber.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples at appropriate time intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Analysis:

All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While a clear need for more quantitative data exists, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers. The outlined methodologies for solubility determination and forced degradation studies will enable the generation of critical data to support further research, formulation development, and regulatory submissions. The visualization of the experimental workflows aims to enhance the practical application of these protocols.

References

- 1. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. scispace.com [scispace.com]

Initial biological screening of 4,4'-Dichlorochalcone derivatives

An In-depth Technical Guide to the Initial Biological Screening of 4,4'-Dichlorochalcone Derivatives

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif is a versatile scaffold in medicinal chemistry, facilitating the synthesis of a wide array of derivatives with significant biological activities.[1] The core of their reactivity is the α,β-unsaturated carbonyl system, which can interact with various biological targets.[1] Modifications, such as the introduction of halogen substituents like chlorine, can significantly modulate the pharmacological profile of these compounds.[2] This guide focuses on the initial biological screening of this compound and related dichlorinated derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways relevant to their evaluation.

Synthesis Overview

The most prevalent method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[3][4] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[5][6] For the synthesis of this compound, 4-chloroacetophenone is reacted with 4-chlorobenzaldehyde in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[4][6]

Biological Screening and Data

Derivatives of dichlorochalcone have been screened for a variety of biological activities, including anticancer, antifungal, and antimicrobial properties.

Anticancer and Cytotoxic Activity

Dichlorochalcone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[7][8]

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | Brine Shrimp | LC50 | 20.04 ppm | [9] |

| Sulfonamide-Chalcone Derivative 5 | Gastric Adenocarcinoma (AGS) | IC50 | < 1.0 µg/mL | [8] |

| Sulfonamide-Chalcone Derivative 7 | Acute Promyelocytic Leukemia (HL-60) | IC50 | < 1.57 µg/mL | [8] |

| Sulfonamide-Chalcone Derivative 5 | Cervical Cancer (HeLa) | IC50 | 5.67 ± 0.35 µg/mL | [8] |

| Sulfonamide-Chalcone Derivatives 4-8 | Various Cancer Cells | IC50 | 0.89–9.63 µg/mL | [7] |

Antifungal Activity

The introduction of dichloro-substituents has been shown to be a key structural feature for antifungal activity.[5]

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

| 2′,4′-dichloro-chalcone | Fusarium tricinctum | Mycelial Growth Inhibition (at 1 µM) | 32.3% | [10] |

| 2′,4′-dichloro-chalcone | Trichothecium roseum | Mycelial Growth Inhibition (at 1 µM) | 65.2% | [10] |

| Dihydropyrazole from Dichloro Chalcone | Aspergillus niger | MIC | 5.35 µM | [5] |

Antimicrobial Activity

Chlorinated chalcones exhibit notable activity against both Gram-positive and Gram-negative bacteria, often by disrupting microbial cell membranes or inhibiting essential enzymes.[1][2]

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| 4-Chlorochalcone | Staphylococcus aureus | - | Inhibited Growth | [2] |

| Dichloro substituted chalcones | S. aureus & E. coli | - | Showed significant activity | [5] |

Antioxidant Activity

The ability of dichlorochalcone derivatives to scavenge free radicals is another area of investigation.

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | DPPH | IC50 | 26.10 ppm | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results.

Protocol 1: General Synthesis of Dichlorochalcones (Claisen-Schmidt)

This protocol outlines the base-catalyzed synthesis of dichlorochalcone derivatives.[4][6]

-

Preparation: In a flask suitable for stirring, dissolve an equimolar amount of a dichloro-substituted acetophenone and a substituted benzaldehyde in a minimal amount of ethanol.

-

Catalysis: Cool the mixture in an ice bath. Slowly add an aqueous solution of 40-50% potassium hydroxide (KOH) dropwise while stirring continuously.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidification: Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the chalcone product precipitates out as a solid.

-

Purification: Filter the solid product using vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Protocol 2: Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][8]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, AGS) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare stock solutions of the test chalcone derivatives in DMSO. Treat the cells with various concentrations of the compounds (e.g., 0.5–40 µg/mL) and incubate for a specified period (e.g., 24-48 hours).[8]

-

MTT Incubation: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 560 nm).

-

Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting viability against compound concentration.[1]

Protocol 3: Antimicrobial Screening (Agar Well Diffusion)

This method is widely used to assess the antimicrobial activity of chemical agents.[11]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plate.

-

Well Creation: Aseptically cut wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Sample Addition: Add a specific volume of the test chalcone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should also be included.[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 4: Antioxidant Screening (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test chalcone derivatives and a standard antioxidant (e.g., ascorbic acid).[1]

-

Reaction: In a 96-well plate, add a specific volume of the test compound or standard solution.

-

Initiation: Add an equal volume of the DPPH solution to each well and mix thoroughly.

-

Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction in absorbance indicates the radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway Visualization

Chalcones exert their anticancer effects by modulating various signaling pathways. A common mechanism is the induction of apoptosis (programmed cell death). Dichlorochalcone derivatives can trigger this pathway through intrinsic or extrinsic routes, leading to the activation of caspases, which are the executioners of cell death.

Conclusion

The initial biological screening of this compound and its derivatives reveals a class of compounds with significant potential in medicinal chemistry. The presence of dichloro-substituents consistently imparts potent anticancer, antifungal, and antimicrobial activities.[2][5][7] The straightforward synthesis via Claisen-Schmidt condensation allows for the generation of diverse libraries for further screening. The provided protocols for synthesis and biological evaluation form a foundational framework for researchers to explore these promising scaffolds. Future work should focus on elucidating specific mechanisms of action, exploring structure-activity relationships (SAR), and optimizing lead compounds to enhance potency and reduce potential toxicity for therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rltsc.edu.in [rltsc.edu.in]

- 5. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nveo.org [nveo.org]

The Structure-Activity Relationship of Dichlorinated Chalcones: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of dichlorinated chalcone derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.